Jan Philipp Bittner,
Lei Huang,
Ningning Zhang,
Selin Kara,
Sven Jakobtorweihen
PMID: 34232662
DOI:
10.1021/acs.jctc.1c00274
Abstract
Deep eutectic solvents (DESs) have become popular as environmental-friendly solvents for biocatalysis. Molecular dynamics (MD) simulations offer an in-depth analysis of enzymes in DESs, but their performance depends on the force field chosen. Here, we present a comprehensive validation of three biomolecular force fields (CHARMM, Amber, and OPLS) for simulations of alcohol dehydrogenase (ADH) in DESs composed of choline chloride and glycerol/ethylene glycol with varying water contents. Different properties (e.g., protein structure and flexibility, solvation layer, and H-bonds) were used for validation. For two properties (viscosity and water activity) also experiments were performed. The viscosity was calculated with the periodic perturbation method, whereby its parameter dependency is disclosed. A modification of Amber was identified as the best-performing model for low water contents, whereas CHARMM outperforms the other models at larger water concentrations. An analysis of ADH's structure and interactions with the DESs revealed similar predictions for Amber and CHARMM.
Payam Kalhor,
Ommolbanin Yarivand,
Kumars Seifpanahi-Shabani
PMID: 34174555
DOI:
10.1016/j.jmgm.2021.107966
Abstract
Deep-eutectic solvents (DESs) gained attention of researchers as green solvents. Making binary mixtures of DESs with appropriate cosolvents is a strategy to obtain more favorable mixtures. Here, structural features and hydrogen bonding (H-bonding) properties of binary mixtures containing ethaline (ETH) DES, (choline chloride (ChCl):2 ethylene glycol (EG)) with N,N-dimethylformamide (DMF) are reported. Such investigations are carried out by density functional theory (DFT) calculations. The results show that in ETH-DMF mixtures, DMF molecules can hardly overcome the strong Columbic interaction and doubly ionic H-bonds between the ions Ch
and Cl
or the ionic H-bonds between Ch
and EG. Upon EG addition to ChCl to obtain ETH or DMF addition to ETH, the Cl
Ch
connectivity decreases, implying charge delocalization from Cl
to other components rather than Ch
. This is supported by the blue shift of Ch
hydroxyl observed in the calculated infrared spectra.
Jinjian Wei,
Xiaoying Huang,
Liang Zhang,
Yuqin Chen,
Kenichi Niikura,
Hideyuki Mitomo,
Kuniharu Ijiro,
Zhide Zhang
PMID: 34369779
DOI:
10.1021/acs.langmuir.1c00996
Abstract
Water-stable gold nanoparticle vesicles (GNVs) with hollow interiors have attracted attention due to their great potential for biological applications; however, their preparation through the self-assembly approaches has been restricted due to the limited understanding of their critical mechanistic issues. In this paper, we demonstrate that a fluorinated tetra (ethylene glycol) (FTEG)-terminated tetra (ethylene glycol) (EG4), namely, FTEG-EG4, ligand can self-assemble with gold nanoparticles (5 and 10 nm) into GNVs with a hollow structure in THF due to the solvophobic feature of the ligand. Time-dependent studies showed that the GNVs with a closely packed surface derived from the incomplete and irregular GNVs, but not through the fusion of the GNV precursors. After dialysis in water, the assemblies retained vesicular structures in water, even though GNVs aggregated together, which was initiated by the hydrophobic interactions between the FTEG heads of the surface ligands on GNVs. This study provides a new insight into the design of novel small surface ligands to produce water-stable GNVs for biological applications.
Sama Amid,
Mortaza Aghbashlo,
Wanxi Peng,
Ali Hajiahmad,
Bahman Najafi,
Hassan S Ghaziaskar,
Hajar Rastegari,
Pouya Mohammadi,
Homa Hosseinzadeh-Bandbafha,
Su Shiung Lam,
Meisam Tabatabaei
PMID: 34147796
DOI:
10.1016/j.scitotenv.2021.148435
Abstract
A diesel engine running on diesel/biodiesel mixtures containing ethylene glycol diacetate (EGDA) was investigated from the exergoeconomic and exergoenvironmental viewpoints. Biodiesel was mixed with petrodiesel at 5% and 20% volume ratios, and the resultant mixtures were then doped with EGDA at 1-3% volume ratios. The exergetic sustainability indicators of the engine operating on the prepared fuel formulations were determined at varying engine loads. The indicators were selected to support decision-making on fuel composition and engine load following thermodynamic, economic, and environmental considerations. The engine load markedly affected all the studied exergetic parameters. The highest engine exergetic efficiency (39.5%) was obtained for petrodiesel doped with 1 v/v% EGDA at the engine load of 50%. The minimum value of the unit cost of brake power exergy (49.6 US$/GJ) was found for straight petrodiesel at full-load conditions, while the minimum value of the unit environmental impact of brake power exergy (29.9 mPts/GJ) was observed for petrodiesel mixed with 5 v/v% biodiesel at the engine load of 75%. Overall, adding EGDA to fuel mixtures did not favorably influence the outcomes of both exergetic methods due to its energy-intensive and cost-prohibitive production process. In conclusion, although petrodiesel fuel improvers such EGDA used in the present study could properly mitigate pollutant emissions, the adverse effects of such additives on thermodynamic parameters of diesel engines, particularly on exergoeconomic and exergoenvironmental indices, need to be taken into account, and necessary optimizations should be made before their real-world application.
Tamás Somfai,
Yuji Hirao
PMID: 34098168
DOI:
10.1016/j.theriogenology.2021.05.029
Abstract
Protein-free media are essential for the sanitary cryopreservation of bovine genetic resources. Our aim was to set up an optimized protocol for the vitrification of immature bovine oocytes using protein free media which can provide the highest embryo development rates and embryo quality after subsequent in vitro maturation and fertilization. First, using a protein free NCSU-37 as base medium we compared the efficacy of vitrification on Cryotop device with two different CPA protocols. "Protocol A″ employed a combination of ethylene glycol and propylene glycol as permeating cryoprotectants (pCPA) and equilibration in 4% total pCPA (2% ethylene glycol + 2% propylene glycol). "Protocol B″ employed a combination of ethylene glycol and DMSO and equilibration in 15% total pCPA (7.5% ethylene glycol + 7.5% DMSO). The 2 protocols were equally effective in terms of oocyte survival and subsequent development to the blastocyst stage. However, blastocyst cell numbers were significantly higher with "Protocol A". TCM-199 and NCSU-37 were equally effective as base media for vitrification. Vitrification with "Protocol A″ reduced the percentage of live oocytes and subsequent development to blastocyst stage but did not affect the hatching and cell numbers of blastocysts when compared to the non-treated group. CPA treatment of "Protocol A″ without cooling did not affect embryo development. Storage of ovaries in PBS at 15 °C for overnight reduced the percentage of surviving oocytes after vitrification but not their subsequent development to the blastocyst stage. In conclusion we established a vitrification protocol for the cryopreservation of immature bovine oocytes employing protein-free media which provided high blastocyst quality without noticeable toxic effects.
Shinya Seto,
Takashi Takeda,
Norihisa Hoshino,
Tomoyuki Akutagawa
PMID: 34086464
DOI:
10.1021/acs.jpcb.1c03188
Abstract
A new amphiphilic penta(ethylene glycol) derivative (
) bearing two hydrogen-bonding -CONHC
H
chains was prepared. Compound
exhibited ion-recognition abilities for Na
and K
, and its properties were compared with those of the macrocyclic [18]crown-6. Although both compound
and [18]crown-6 have six ether oxygen atoms (-OC
H
-), the Na
-binding ability of the former was much higher than that of the latter. K
-binding ability of cyclic [18]crown-6 was much higher than its Na
-binding ability, while the reverse was true for acyclic compound
. Single-crystal X-ray structural analysis of Na
·
·B(Ph)
·(hexane)
at 100 K revealed the existence of a wrapped Na
-coordination by six ether and one carbonyl oxygen atoms of
, which was further stabilized by intramolecular N-H···O═ hydrogen-bonding interactions. The complex phase transition during glass (G) formation and recrystallization was confirmed in the thermal cycle of Na
·
·B(Ph)
, whose molten state showed two kinds of liquid phases, Na
-complexed (Na
·
) + B(Ph)
and completely dissociated Na
+
+ B(Ph)
. The Na
conductivity of the molten state was 2 orders of magnitude higher than that of the G phase.
Aman Jindal,
Vaishali Arunachalam,
Sukumaran Vasudevan
PMID: 34060849
DOI:
10.1021/acs.jpcb.1c01308
Abstract
Trajectories of atomic positions derived from
molecular dynamics (AIMD) simulations of H-bonded liquids contain a wealth of information on dominant structural motifs and recurrent patterns of association. Extracting this information from a detailed search of the trajectories over multiple time frames is, however, a daunting exercise. Here, we use a machine learning strategy based on the neural inspired approach of the self-organizing maps (SOM), a type of artificial neural network that uses unsupervised competitive learning, to analyze the AIMD trajectories of liquid ethylene glycol (EG). The objective was to find whether there are H-bonded fragments, of two or more H-bonded EG molecules, that are recurrent in the liquid and to identify them. The SOM represents a set of high-dimensional data mapped onto a two-dimensional, grid of neurons or nodes, while preserving the topological properties of the input space. We show here that clustering of the fragments by SOM in terms of the molecular conformation of the individual EG molecules of the fragment and their H-bond connectivity pattern facilitates the search for H-bonded motifs. Using this approach, we are able to identify a H-bonded cyclic dimer and a bifurcated H-bonded structure as recurring motifs that appear in the longer H-bonded fragments present in liquid EG.
Jennifer A Ross,
Heather A Borek,
Christopher P Holstege
PMID: 34053711
DOI:
10.1016/j.ccc.2021.03.009
Abstract
This article reviews the background, metabolism, clinical effects, and treatment of toxic alcohols, specifically ethylene glycol, methanol, diethylene glycol, propylene glycol, and isopropyl alcohol. This article also reviews the importance of an anion gap metabolic acidosis in relation to toxic alcohols and explores both the utility and the limitations of the osmole gap in patient management.
Srijita Bhowmik,
Juraj Galeta,
Václav Havel,
Melissa Nelson,
Abdelfattah Faouzi,
Benjamin Bechand,
Mike Ansonoff,
Tomas Fiala,
Amanda Hunkele,
Andrew C Kruegel,
John E Pintar,
Susruta Majumdar,
Jonathan A Javitch,
Dalibor Sames
PMID: 34158473
DOI:
10.1038/s41467-021-23736-2
Abstract
Mitragynine (MG) is the most abundant alkaloid component of the psychoactive plant material "kratom", which according to numerous anecdotal reports shows efficacy in self-medication for pain syndromes, depression, anxiety, and substance use disorders. We have developed a synthetic method for selective functionalization of the unexplored C11 position of the MG scaffold (C6 position in indole numbering) via the use of an indole-ethylene glycol adduct and subsequent iridium-catalyzed borylation. Through this work we discover that C11 represents a key locant for fine-tuning opioid receptor signaling efficacy. 7-Hydroxymitragynine (7OH), the parent compound with low efficacy on par with buprenorphine, is transformed to an even lower efficacy agonist by introducing a fluorine substituent in this position (11-F-7OH), as demonstrated in vitro at both mouse and human mu opioid receptors (mMOR/hMOR) and in vivo in mouse analgesia tests. Low efficacy opioid agonists are of high interest as candidates for generating safer opioid medications with mitigated adverse effects.